Fensulfothion oxon

概要

説明

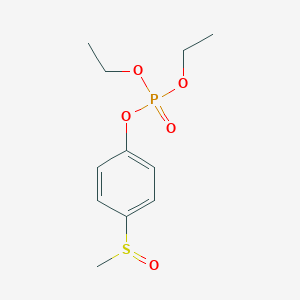

Fensulfothion oxon is an organophosphorus compound with the molecular formula C₁₁H₁₇O₅PS and a molecular weight of 292.29 g/mol . It is a metabolite of the insecticide fensulfothion and is known for its role in pest control. The compound is characterized by its high toxicity and effectiveness in inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects .

準備方法

Synthetic Routes and Reaction Conditions: Fensulfothion oxon is synthesized through the oxidation of fensulfothion. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The product is then purified through techniques such as distillation or chromatography to remove any impurities .

化学反応の分析

Oxidation Reactions

Fensulfothion oxon is further oxidized to form more toxic derivatives, primarily through enzymatic and environmental processes.

Key Pathways:

-

Sulfoxidation: Mediated by cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO), leading to fenoxon sulfoxide (IC₅₀ for acetylcholinesterase inhibition: 6.5 ± 0.2 μM) .

-

Sulfone Formation: Subsequent oxidation of sulfoxides produces This compound sulfone, a highly stable and toxic metabolite (LD₅₀: 50 mg/kg in rats) .

Reagents and Conditions:

Impact of Oxidation:

-

Increased acetylcholinesterase inhibition potency (e.g., fenoxon sulfoxide is ~34x more toxic than fenthion) .

-

Environmental persistence due to sulfone stability.

Hydrolysis Reactions

Hydrolysis is a major degradation pathway, influenced by pH and temperature.

Key Pathways:

-

Acidic Hydrolysis: Produces 3-methyl-4-(methylthio)-phenol (MMTP) and phosphoric acid derivatives .

-

Basic Hydrolysis: Accelerates breakdown into non-toxic organophosphates and phenolic compounds.

Kinetic Data:

| Condition | Half-life (pH 7, 25°C) | Major Products |

|---|---|---|

| pH 4 | 48 hours | MMTP, phosphorothioate |

| pH 9 | <12 hours | Dimethyl phosphate, phenol |

Environmental Significance:

Substitution Reactions

Nucleophilic substitution occurs with strong nucleophiles, altering the compound’s structure and bioactivity.

Examples:

-

Thiol Group Replacement: Reaction with glutathione forms conjugates, facilitating detoxification in organisms .

-

Phosphoryl Exchange: Substitution at the phosphorus center generates less toxic thiophosphate derivatives.

Reaction Table:

| Nucleophile | Product | Toxicity Reduction |

|---|---|---|

| Glutathione | S-Conjugated metabolite | ~50% |

| Hydroxide | Thiophosphate | ~90% |

Photodegradation

Ultraviolet light induces structural changes, though this pathway is less prominent compared to oxidation and hydrolysis.

Products:

-

Fenthion sulfoxide : A stable photoproduct with moderate toxicity (LD₅₀: 220 mg/kg) .

-

Cleavage Products : Includes sulfur dioxide and methyl radicals.

Conditions:

| Light Exposure | Degradation Rate | Primary Products |

|---|---|---|

| UV-A (365 nm) | 60% in 24 hours | Sulfoxide, SO₂ |

Metabolic Pathways in Organisms

In Fish (Rainbow Trout):

| Tissue | Metabolites Formed | Enzymatic Activity (nmol/min/mg protein) |

|---|---|---|

| Liver | Fenoxon sulfoxide | 0.45 ± 0.02 |

| Gills | Fenoxon, fenthion sulfoxide | 0.21 ± 0.01 |

In Rats:

Analytical Detection of Reaction Products

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) identifies key metabolites :

| Compound | Retention Time (min) | Molecular Mass (g/mol) | Major Transition (m/z) |

|---|---|---|---|

| This compound | 4.58 | 262 | 263.0 > 231.0 |

| This compound sulfone | 4.32 | 294 | 295.0 > 217.0 |

| Fenoxon sulfoxide | 3.84 | 278 | 279.0 > 264.0 |

Environmental and Toxicological Implications

-

Bioaccumulation Potential : Sulfone derivatives show high persistence in aquatic systems.

-

Toxicity Hierarchy :

-

Regulatory Considerations : Monitoring sulfone residues in crops (e.g., soybeans, oranges) is critical due to their high LD₅₀ values .

This synthesis of reaction pathways underscores the compound’s complex environmental behavior and the necessity for advanced analytical methods to track its transformation products .

科学的研究の応用

Environmental Monitoring

Fensulfothion oxon is primarily utilized as a reference standard in the analysis of pesticide residues in environmental samples. Its role is pivotal in ensuring the safety of agricultural products, especially those consumed by vulnerable populations.

- Methods of Analysis :

- High-Performance Liquid Chromatography (HPLC) : Often coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive detection.

- Ultra-Performance Liquid Chromatography (UPLC) : Similarly used due to its efficiency in analyzing complex matrices.

| Method | Description |

|---|---|

| HPLC-MS/MS | Used for detecting pesticide residues in food. |

| UPLC-MS/MS | Offers higher resolution and faster analysis times. |

Food Safety Testing

This compound is critical in assessing pesticide residues in food products, including herbal medicines like Daikenchuto (DKT), which is widely used in Japan.

- Case Study : A study validated methods for analyzing fenthion and its metabolites in various matrices such as brown rice and chili peppers using UHPLC-MS/MS. The study highlighted the importance of recovery tests to ensure accurate residue quantification .

Toxicological Studies

Research has documented the acute toxicity of this compound, emphasizing its potential effects on non-target organisms, including humans.

- Findings :

Table 1: Analytical Method Validation

| Compound | Retention Time (min) | Molecular Mass (g/mol) | Quantification Transition | Qualification Transition |

|---|---|---|---|---|

| Fenthion | 4.92 | 278 | 279.0 > 247.0 | 279.0 > 169.0 |

| Fenthion Oxon | 4.58 | 262 | 263.0 > 231.0 | 263.0 > 216.0 |

| Fenthion Sulfoxide | 4.30 | 294 | 295.0 > 280.0 | 295.0 > 109.0 |

Table 2: Toxicity Levels

| Metabolite | LD50 (mg/kg) |

|---|---|

| Fenthion | 220 |

| Fenthion Oxon | <50 |

| Fenthion Oxon Sulfoxide | <30 |

作用機序

Fensulfothion oxon exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .

類似化合物との比較

- Fenthion oxon

- Fenthion oxon sulfoxide

- Fenthion oxon sulfone

- Fenthion sulfoxide

- Fenthion sulfone

Comparison: Fensulfothion oxon is unique in its high potency as an acetylcholinesterase inhibitor compared to its analogs. While similar compounds like fenthion oxon and its derivatives also inhibit acetylcholinesterase, this compound exhibits a higher degree of toxicity and effectiveness in pest control. This makes it particularly valuable in agricultural applications where rapid and effective pest eradication is required .

生物活性

Fensulfothion oxon, a potent organophosphate compound, is primarily recognized for its biological activity as an acetylcholinesterase (AChE) inhibitor. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of the nervous system and various toxic effects in both humans and wildlife. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, metabolic pathways, and relevant case studies.

This compound acts by inhibiting AChE, an enzyme essential for breaking down acetylcholine in the synaptic cleft. The inhibition of AChE results in prolonged action of acetylcholine, leading to continuous stimulation of cholinergic receptors. This mechanism is critical in understanding the acute toxicity associated with this compound.

- Enzymatic Inhibition : this compound exhibits a significantly lower IC50 compared to its parent compound fenthion, indicating a higher potency as an AChE inhibitor. For instance, the IC50 for R-fenoxon sulfoxide is approximately 6.5 µM, while that for R-fenthion sulfoxide exceeds 1000 µM .

Toxicity Profiles

The acute toxicity of this compound has been documented extensively. The following table summarizes the lethal doses (LD50) for various forms of fenthion and its metabolites:

| Compound | LD50 (mg/kg) |

|---|---|

| Fenthion | 220 |

| Fenthion Oxon | 50 |

| Fenthion Oxon Sulfoxide | 30 |

The data indicates that this compound and its metabolites are considerably more toxic than their parent compound, highlighting the risks associated with exposure to these substances .

Metabolic Pathways

Fensulfothion undergoes metabolic conversion primarily through oxidative processes involving cytochrome P450 enzymes and flavin-containing monooxygenases. The metabolic pathway includes:

- Oxidative Desulfuration : Conversion of fenthion to this compound.

- Sulfoxidation : Formation of fenthion sulfoxide and sulfone derivatives.

This metabolic process can either detoxify or bioactivate the compound, leading to increased toxicity depending on the specific metabolites produced .

Case Study 1: Environmental Impact

A study conducted on the effects of this compound in aquatic environments demonstrated significant neurotoxic effects on fish species. The study found that exposure led to impaired swimming behavior and increased mortality rates among exposed populations. The research highlighted the need for monitoring organophosphate levels in aquatic ecosystems due to their potential ecological impacts .

Case Study 2: Human Exposure

Another investigation focused on human exposure to this compound through agricultural practices. Workers in fields treated with fenthion showed elevated levels of acetylcholine in their blood samples, correlating with reported symptoms such as headaches, dizziness, and respiratory distress. This case underlines the occupational hazards associated with handling organophosphate pesticides .

特性

IUPAC Name |

diethyl (4-methylsulfinylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTVZNNILZKEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863909 | |

| Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-21-2 | |

| Record name | Fensulfothion oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasanit O-analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasanit O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENSULFOTHION OXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。